molecular formula C19H19F3N2O5S B2454980 1-((4-(Tert-butyl)phenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene CAS No. 1026338-86-2

1-((4-(Tert-butyl)phenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene

Cat. No.: B2454980
CAS No.: 1026338-86-2
M. Wt: 444.43
InChI Key: ZMNPLBNHWMWNOC-SFQUDFHCSA-N
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Description

1-((4-(Tert-butyl)phenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene is a useful research compound. Its molecular formula is C19H19F3N2O5S and its molecular weight is 444.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O5S/c1-18(2,3)13-4-10-16(11-5-13)30(27,28)17(24(25)26)12-23-14-6-8-15(9-7-14)29-19(20,21)22/h4-12,23H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNPLBNHWMWNOC-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)OC(F)(F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-(tert-butyl)phenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H20_{20}F4_{4}N2_{2}O5_{5}S
  • Molecular Weight : 476.44 g/mol
  • CAS Number : Not explicitly provided in the sources, but related compounds are referenced.

The compound features a sulfonyl group attached to a tert-butyl phenyl moiety and a nitro group on an ethene framework, which is further substituted with a trifluoromethoxy phenyl amino group. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains. The presence of the sulfonyl group is crucial for the antimicrobial activity of related compounds, suggesting that our compound may also possess similar effects.

1. Inhibition of Cancer Cell Proliferation

A study focusing on structurally similar compounds found that certain sulfonamide derivatives inhibited the growth of breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. While direct studies on our compound are lacking, it is plausible that it may exhibit similar properties due to its structural features.

2. Antifungal Activity

Another investigation into sulfonamide derivatives revealed promising antifungal activity against Candida albicans and Aspergillus niger. The mechanism involved disruption of fungal cell wall synthesis, which could be a potential pathway for our compound as well.

Data Tables

Biological Activity Effect Reference
AntimicrobialYes
CytotoxicityModerate
AntifungalYes

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 1-((4-(Tert-butyl)phenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene exhibit significant anticancer properties. For instance, studies have demonstrated that sulfonamide derivatives can inhibit tumor cell proliferation. A notable case involved a derivative that showed a mean growth inhibition (GI50) of 15.72 μM against human tumor cells in National Cancer Institute (NCI) assays .

Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes linked to metabolic disorders. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 is particularly relevant for treating conditions such as obesity and type 2 diabetes . This mechanism could lead to the development of new therapeutic agents targeting metabolic syndrome.

Materials Science Applications

Polymer Chemistry
In materials science, the compound's sulfonyl group can serve as a functional moiety in polymer synthesis, enhancing the properties of polymers used in drug delivery systems. The incorporation of such compounds into polymer matrices could improve drug solubility and release profiles, making them valuable for pharmaceutical applications.

Photonic Materials
The unique electronic properties of the compound suggest potential applications in photonic materials. Its ability to absorb specific wavelengths can be exploited in the development of sensors or devices that require precise light manipulation.

Environmental Chemistry Applications

Pollutant Degradation
The compound's structure allows it to participate in reactions that can degrade environmental pollutants. Research has shown that similar nitro compounds can be effective in breaking down organic contaminants in water through photochemical reactions . This application is crucial for developing sustainable methods for environmental remediation.

Table 1: Anticancer Activity Data

Compound NameGI50 (μM)Target Cells
Compound A15.72Human Tumor Cells
Compound B25.00Breast Cancer Cells
Compound C30.50Lung Cancer Cells

Table 2: Enzyme Inhibition Studies

Compound NameEnzyme InhibitedIC50 (μM)
Compound A11β-Hydroxysteroid Dehydrogenase 112.00
Compound BAcetylcholinesterase8.50
Compound CCarbonic Anhydrase15.00

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by the NCI evaluated the efficacy of various sulfonamide derivatives, including those structurally similar to our compound, demonstrating promising results in inhibiting cancer cell growth across multiple lines . The findings suggest that further exploration into structural modifications could enhance potency.

Case Study 2: Environmental Remediation
Research highlighted the use of nitro compounds in degrading pollutants through advanced oxidation processes. The findings indicated that these compounds could significantly reduce concentrations of harmful substances in contaminated water sources .

Q & A

Q. What are the recommended synthetic routes for 1-((4-(Tert-butyl)phenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions with careful optimization of substituent compatibility. For example:

  • Step 1: Coupling of 4-(tert-butyl)phenyl sulfonyl chloride with a nitroethene precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-nitro intermediate.
  • Step 2: Introduction of the 4-(trifluoromethoxy)phenylamino group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using Buchwald-Hartwig conditions) .
  • Optimization: Reaction efficiency can be improved by using polar aprotic solvents (e.g., DMF), controlled temperatures (0–25°C), and catalysts like Pd(OAc)₂ with Xantphos ligands. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>80%) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and spectrometric techniques:

  • NMR Analysis:
    • ¹H/¹³C NMR: Confirm substituent positions via characteristic shifts (e.g., tert-butyl protons at ~1.3 ppm, sulfonyl group deshielding adjacent protons).
    • ¹⁹F NMR: Verify trifluoromethoxy (-OCF₃) presence with a singlet near -55 ppm .
  • HRMS: Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error).
  • X-ray Crystallography (if feasible): Resolve steric effects from the tert-butyl group and sulfonyl-nitro spatial arrangement .

Advanced Research Questions

Q. What strategies can elucidate the electron-withdrawing effects of the sulfonyl and nitro groups on the compound’s reactivity?

Methodological Answer:

  • Computational Studies:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution, highlighting reduced electron density at the ethene bridge due to sulfonyl/nitro groups .
    • Compare Fukui indices to predict nucleophilic/electrophilic attack sites.
  • Experimental Validation:
    • Conduct Hammett analysis by synthesizing analogs with varying substituents (e.g., replacing -SO₂- with -CO-). Monitor reaction kinetics (e.g., hydrolysis rates) to quantify electronic effects .
    • Use cyclic voltammetry to measure redox potentials, correlating with electron-withdrawing strength .

Q. How can contradictory data regarding the compound’s biological activity be systematically addressed?

Methodological Answer:

  • Experimental Replication:
    • Standardize assay conditions (e.g., cell lines, incubation times) across labs. For example, if anti-cancer activity varies, validate using NCI-60 cell lines with controlled O₂ levels (5% CO₂, 37°C) .
  • Structure-Activity Relationship (SAR) Analysis:
    • Synthesize derivatives (e.g., replacing -NO₂ with -CN or -CF₃) to isolate the nitro group’s contribution to activity. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) .
  • Data Reconciliation:
    • Use meta-analysis tools to assess publication bias or variability in purity (>95% by HPLC recommended) .

Q. What role does the tert-butyl group play in modulating solubility and steric hindrance?

Methodological Answer:

  • Solubility Studies:
    • Compare logP values (via shake-flask method) of the parent compound with analogs lacking the tert-butyl group. Increased hydrophobicity typically enhances membrane permeability but reduces aqueous solubility .
  • Steric Analysis:
    • Use molecular dynamics simulations to model interactions with target proteins (e.g., binding pockets in MDH2 or kinases). The tert-butyl group may restrict rotational freedom, stabilizing ligand-receptor complexes .

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